BenchChemオンラインストアへようこそ!

Combretastatin

Microtubule Dynamics Tubulin Polymerization Antimitotic Agents

Combretastatin A-4 (CA-4) is the benchmark microtubule-destabilizing agent for colchicine-site studies. It uniquely delivers dual antimitotic and antivascular disruption—a profile not replicated by colchicine or podophyllotoxin. With an IC50 of 7 nM against L1210 leukemia cells and a tubulin polymerization IC50 of 2.5 µM (vs. 2.9 µM for colchicine), CA-4 ensures superior sensitivity and reproducibility in competitive binding assays, cytotoxicity screens, and tumor microenvironment research. Its prodrug CA4P achieves 93% vascular shutdown at sub-toxic doses and up to 77.6% oral bioavailability, making it the definitive scaffold for vascular disrupting agent discovery and advanced formulation development.

Molecular Formula C18H22O6
Molecular Weight 334.4 g/mol
CAS No. 82855-09-2
Cat. No. B1194345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCombretastatin
CAS82855-09-2
Synonyms3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol
combretastatin
NSC 348103
NSC-348103
Molecular FormulaC18H22O6
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O
InChIInChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3
InChIKeyLGZKGOGODCLQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Combretastatin 82855-09-2: A Tubulin-Targeting Vascular Disrupting Agent for Targeted Cancer Research


Combretastatin A-4 (CA-4, CAS 82855-09-2), a natural cis-stilbene isolated from Combretum caffrum, is a potent microtubule-destabilizing agent that binds to the colchicine site on β-tubulin [1]. It is characterized as a dual-action compound with both potent antimitotic and antivascular properties . Its water-soluble prodrug, combretastatin A-4 phosphate (CA4P, Zybrestat™), has advanced to clinical trials as a vascular disrupting agent (VDA) for solid tumors and ocular neovascular diseases [2].

Why Generic Tubulin Inhibitors Cannot Replace Combretastatin 82855-09-2 in Research


While many tubulin-binding agents share the colchicine binding site, functional outcomes differ dramatically. For instance, combretastatin A-4 achieves a unique dual mechanism of action—potent antiproliferative activity coupled with selective vascular disruption—that is not a general property of all colchicine-site binders [1]. In direct comparisons, combretastatin A-4 demonstrates superior potency in inhibiting tubulin polymerization and colchicine binding compared to colchicine itself and many synthetic analogs, underscoring its distinct pharmacodynamic profile [2]. Simple substitution with another tubulin inhibitor, such as colchicine or podophyllotoxin, would not replicate the same quantitative level of vascular-targeting activity or the established in vivo tumor necrosis profile at non-toxic doses [3].

Quantitative Differentiation: Combretastatin 82855-09-2 vs. Closest Analogs


Superior Inhibition of Tubulin Polymerization Compared to Colchicine

Combretastatin A-4 inhibits tubulin polymerization with greater potency than colchicine. In a comparative assay using bovine brain tubulin, CA-4 achieved 50% inhibition (IC50) at a concentration of 2.5 µM, whereas colchicine requires 2.9 µM [1]. This lower IC50 indicates a more potent disruption of microtubule assembly.

Microtubule Dynamics Tubulin Polymerization Antimitotic Agents

Enhanced Competitive Binding at the Colchicine Site on Tubulin

Combretastatin A-4 exhibits a significantly higher affinity for the colchicine binding site on tubulin compared to colchicine itself. In competitive binding assays, CA-4 demonstrated an inhibition constant (Ki) of 0.14 µM, while colchicine has a reported Ki of 2.4 µM [1]. This nearly 17-fold difference in Ki underscores a much stronger binding interaction.

Receptor Binding Tubulin Binding Site Competitive Inhibition

Potent Antiproliferative Activity in Leukemic Cells (L1210)

Combretastatin A-4 displays extremely potent antiproliferative effects in vitro, with an IC50 of 7 nM against L1210 murine leukemia cells [1]. In contrast, the classical tubulin inhibitor colchicine has an IC50 of 20-30 nM in similar leukemia models, and podophyllotoxin is typically 20-50 nM [2]. This 3- to 7-fold increase in potency highlights its enhanced cytotoxic efficacy.

Anticancer Drug Discovery Cytotoxicity Assays Cell Proliferation

Selective In Vivo Vascular Shutdown at Sub-Toxic Doses

A key differentiator of combretastatin A-4 is its ability to induce selective and rapid vascular shutdown in tumors at doses far below the maximum tolerated dose (MTD). In mouse xenograft models, the prodrug CA4P achieved a 93% reduction in functional vascular volume within 6 hours at doses less than one-tenth of the MTD [1]. In contrast, other tubulin-binding agents like colchicine and vinblastine only induce vascular damage at near-MTD doses, which limits their clinical utility as VDAs [2].

Vascular Disrupting Agents In Vivo Efficacy Tumor Microenvironment

Improved Pharmacokinetic Profile and Bioavailability via Prodrug Design

The development of the water-soluble prodrug combretastatin A-4 phosphate (CA4P) directly addresses the poor aqueous solubility and bioavailability of parent CA-4. In a rat pharmacokinetic study, intravenous administration of CA4P (50 mg/kg) resulted in a CA-4 plasma AUC (area under the curve) that was 2.4-fold higher than an equimolar dose of CA-4 (36 mg/kg), demonstrating improved systemic exposure [1]. Furthermore, while parent CA-4 has negligible oral bioavailability, novel formulations of CA4P have achieved an absolute oral bioavailability of 77.6% in preclinical models [2].

Drug Formulation Pharmacokinetics Prodrug Development

Optimal Research Applications for Combretastatin 82855-09-2 Based on Quantitative Evidence


In Vitro Models of Microtubule Destabilization

Given its superior potency in inhibiting tubulin polymerization (IC50 = 2.5 µM vs. 2.9 µM for colchicine) and higher affinity for the colchicine binding site (Ki = 0.14 µM vs. 2.4 µM for colchicine) [1], combretastatin A-4 is the preferred tool for in vitro studies focused on probing the colchicine site and quantifying microtubule dynamics. Its robust activity ensures clear, reproducible results in polymerization assays and competitive binding experiments.

In Vivo Vascular Disruption and Tumor Microenvironment Studies

The unique ability of combretastatin A-4 phosphate (CA4P) to induce rapid and selective vascular shutdown in tumors (93% reduction in functional vascular volume at <1/10th MTD) [2] makes it an essential compound for research on tumor vasculature, hypoxia, and the tumor microenvironment. It serves as a benchmark vascular disrupting agent (VDA) for evaluating combination therapies with anti-angiogenics, chemotherapeutics, or immunotherapies in preclinical murine models.

Antiproliferative Assays and Anticancer Drug Discovery

With an IC50 of 7 nM against L1210 leukemia cells, combretastatin A-4 is a highly sensitive and potent positive control for in vitro cytotoxicity screens [3]. It is widely used as a reference compound in the development and SAR evaluation of novel antimitotic agents, particularly those designed to target the colchicine binding site or mimic the dual antiproliferative/antivascular activity.

Development and Testing of Oral Prodrug Formulations

The demonstrated ability of CA4P formulations to achieve high oral bioavailability (up to 77.6%) in preclinical models [4] positions combretastatin A-4 as a key scaffold for drug delivery research. It is an ideal model compound for studies focused on improving the pharmacokinetics of poorly soluble small molecules through prodrug strategies and advanced formulation technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Combretastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.